Enhanced Conformational Flexibility vs. Rigid Diphenylmethane Analog
The target compound incorporates a flexible -CH2-O-CH2- ether linkage, which directly increases the number of rotatable bonds to 5, compared to the more rigid diphenylmethane analog (4-bromo-2-[(4-methoxyphenyl)methyl]-1-methylbenzene, CID 22328601) which has only 3 rotatable bonds [1]. This is quantified by computed molecular properties [1][2].
| Evidence Dimension | Rotatable Bond Count (Flexibility) |
|---|---|
| Target Compound Data | 5 rotatable bonds [1] |
| Comparator Or Baseline | 4-bromo-2-[(4-methoxyphenyl)methyl]-1-methylbenzene (CID 22328601): 3 rotatable bonds [2] |
| Quantified Difference | +2 rotatable bonds (66.7% increase) for the target compound |
| Conditions | Computed property based on molecular structure (PubChem/Chem960 databases) |
Why This Matters
Greater conformational flexibility enables the compound to sample a wider range of three-dimensional conformations, which is critical for optimizing interactions with flexible protein binding sites in drug discovery campaigns.
- [1] chem960.com. 1799980-22-5 (4-Bromo-2-(((4-methoxybenzyl)oxy)methyl)-1-methylbenzene). Compound Data Sheet. Rotatable Bond Count: 5. View Source
- [2] PubChem. 5-Bromo-2-methyl-4'-methoxydiphenylmethane (CID 22328601). Compound Summary. Rotatable Bond Count: 3. View Source
